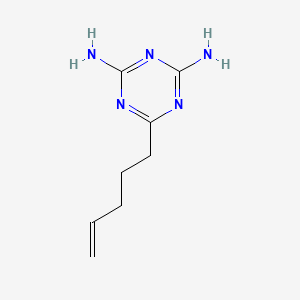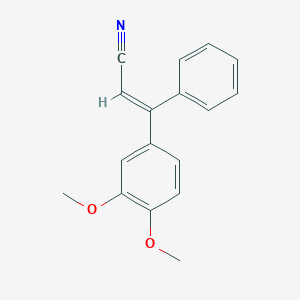
(E)-3-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxy-alpha-phenylcinnamonitrile is an organic compound with the molecular formula C17H15NO2 and a molecular weight of 265.315 g/mol It is characterized by the presence of methoxy groups at the 3 and 4 positions on the phenyl ring and a nitrile group attached to the alpha position of the cinnamic acid derivative
Métodos De Preparación
The synthesis of 3,4-Dimethoxy-alpha-phenylcinnamonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylacetonitrile in the presence of a base, such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3,4-Dimethoxy-alpha-phenylcinnamonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitrile group to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and varying temperatures depending on the desired reaction pathway .
Aplicaciones Científicas De Investigación
3,4-Dimethoxy-alpha-phenylcinnamonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Preliminary studies suggest it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethoxy-alpha-phenylcinnamonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX). Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparación Con Compuestos Similares
3,4-Dimethoxy-alpha-phenylcinnamonitrile can be compared with other similar compounds, such as:
- 2-Methoxy-alpha-phenylcinnamonitrile
- Beta-methoxy-alpha-phenylcinnamonitrile
- 4-Chloro-alpha-phenylcinnamonitrile
- 4-Methoxy-alpha-phenylcinnamonitrile
These compounds share structural similarities but differ in the position and type of substituents on the phenyl ring. The unique combination of methoxy groups at the 3 and 4 positions in 3,4-Dimethoxy-alpha-phenylcinnamonitrile contributes to its distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C17H15NO2 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
(E)-3-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C17H15NO2/c1-19-16-9-8-14(12-17(16)20-2)15(10-11-18)13-6-4-3-5-7-13/h3-10,12H,1-2H3/b15-10+ |
Clave InChI |
OZEQILUOTMGCBO-XNTDXEJSSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C(=C/C#N)/C2=CC=CC=C2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=CC#N)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13740503.png)
![triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide](/img/structure/B13740510.png)
![(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopropyl-2-hydroxy-2-phenylacetate](/img/structure/B13740512.png)
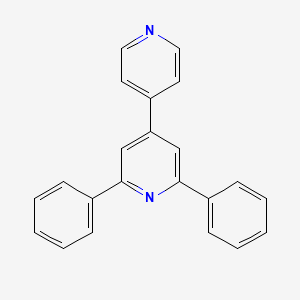
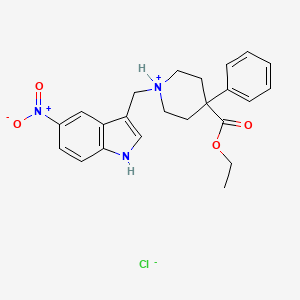
![ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13740536.png)
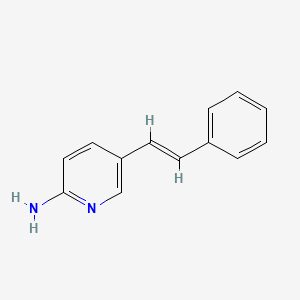
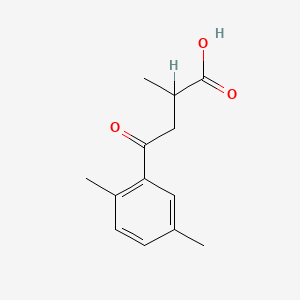
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B13740551.png)
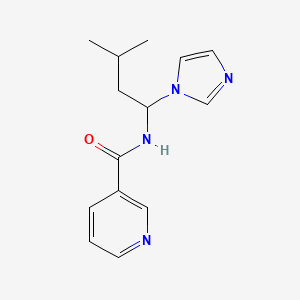


![Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13740595.png)
